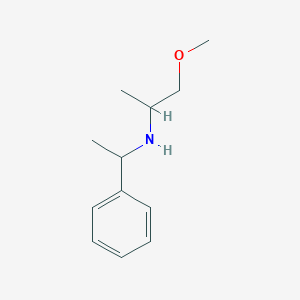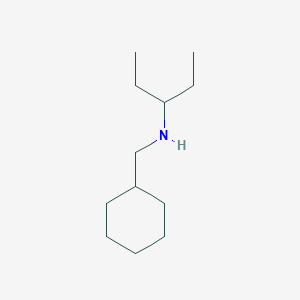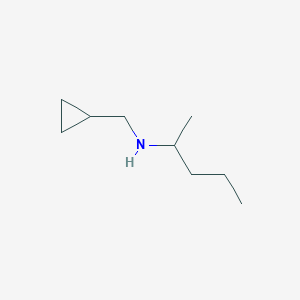
(3-(4-fluorophenyl)-1H-pyrazol-5-yl)methanamine
Vue d'ensemble
Description
The compound “(3-(4-fluorophenyl)-1H-pyrazol-5-yl)methanamine” is likely to be an organic compound containing a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms, and a fluorophenyl group, which is a phenyl group (a ring of six carbon atoms) with a fluorine atom attached .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving the corresponding phenyl and pyrazole derivatives .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazole ring and the fluorophenyl group would significantly influence its structure .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. The pyrazole ring and the fluorophenyl group can participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and reactivity, would be influenced by its molecular structure .Applications De Recherche Scientifique
Alzheimer's Disease Treatment
- Pyrazole derivatives, including those related to the specified compound, have been synthesized and tested for their potential in treating Alzheimer's disease. These compounds show inhibitory activities against acetylcholinesterase (AChE) and monoamine oxidase (MAO), suggesting potential use in Alzheimer's therapy (Kumar et al., 2013).
Crystal Structure Analysis
- The crystal structures of pyrazole compounds, including those with a 4-fluorophenyl group, have been characterized to understand their molecular configurations and implications for further chemical modifications (Loh et al., 2013).
Antimicrobial Activity
- Some pyrazolyl derivatives, including fluoro-substituted ones, have been synthesized and screened for their antimicrobial activities. These studies reveal the potential of these compounds as antibacterial and antifungal agents, contributing to the development of new therapeutic options (Kumar et al., 2012).
Synthesis Techniques
- Research into ambient-temperature synthesis techniques for pyrazolyl methanamines demonstrates the efficiency of certain chemical reactions in producing novel compounds, potentially streamlining the production of therapeutic agents (Becerra et al., 2021).
Anticancer Agents
- Pyrazole derivatives have been explored for their potential as anticancer agents, with studies indicating their ability to inhibit topoisomerase IIα, a key enzyme in DNA replication and cell cycle control. This suggests a promising avenue for cancer treatment research (Alam et al., 2016).
Analgesic and Anti-inflammatory Activities
- New pyrazole derivatives have been synthesized and assessed for their analgesic and anti-inflammatory activities, indicating their potential use in pain management and inflammation control (Oliveira et al., 2017).
Metabolic Studies
- The metabolism of novel oxazolidinone antibacterial drugs, related to the pyrazole structure, has been studied in vivo and in vitro, providing insights into their pharmacokinetics and potential therapeutic applications (Sang et al., 2016).
Mécanisme D'action
Target of Action
Similar compounds have been evaluated for their antiproliferative activity against prostate cancer cell lines and androgen receptor target gene prostate-specific antigen (psa) inhibitory activity .
Result of Action
Related compounds have shown potent antiproliferative activity against certain cancer cell lines .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[3-(4-fluorophenyl)-1H-pyrazol-5-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3/c11-8-3-1-7(2-4-8)10-5-9(6-12)13-14-10/h1-5H,6,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIJIFNANGCFMAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=C2)CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Chloro-1-{4-[2-(4-methylphenyl)ethyl]piperidin-1-yl}ethan-1-one](/img/structure/B1461473.png)

amine](/img/structure/B1461476.png)
![{1-[(5-Chlorothiophen-2-yl)methyl]piperidin-3-yl}methanamine](/img/structure/B1461478.png)
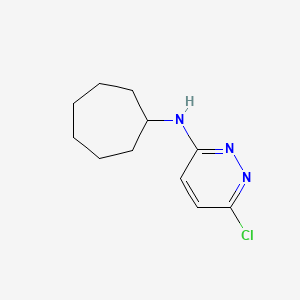
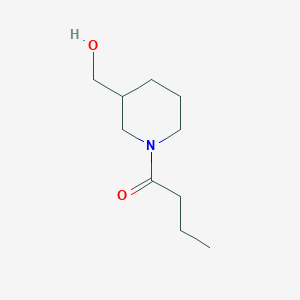

![3-[3-(Hydroxymethyl)piperidine-1-carbonyl]pyridin-2-ol](/img/structure/B1461482.png)

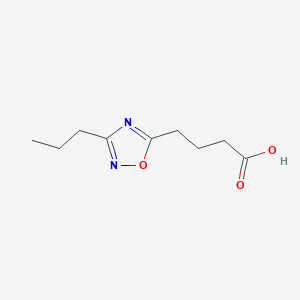
![2-[4-(3,4-Dichlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B1461485.png)
